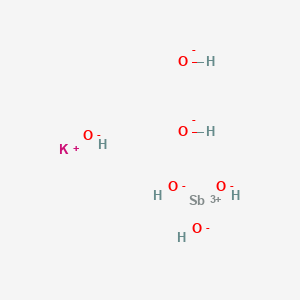
二己胺
描述
Dihexylamine is a chemical compound with the formula CH₃(CH₂)₅NH(CH₂)₅CH₃ . It is used in organic synthesis .
Molecular Structure Analysis
The molecular formula of Dihexylamine is C₁₂H₂₇N . The molecular weight is 185.35 g/mol . The structure consists of two hexyl groups attached to a nitrogen atom .
Chemical Reactions Analysis
Dihexylamine can react with acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
Physical And Chemical Properties Analysis
Dihexylamine is a clear colorless liquid . It has a boiling point of 192-195 °C and a density of 0.795 g/mL at 25 °C . It is insoluble in water and may be sensitive to prolonged exposure to air .
科学研究应用
Organic Synthesis
Dihexylamine is used in organic synthesis . It can be used as a reagent in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals.
Preparation of Succinic Acid
Dihexylamine is involved in the preparation of succinic acid . Succinic acid is a valuable commodity chemical that is used in the production of a wide range of products from food additives to biodegradable polymers.
Research Use in PCR
Dihexylamine is used in research applications, particularly in Real-Time PCR . PCR (Polymerase Chain Reaction) is a common laboratory technique used to amplify specific sequences of DNA.
Lignosulfonamide Synthesis
Dihexylamine has been used in the synthesis and characterization of thermally stable lignosulfonamides . Lignosulfonamides are a new class of functional, value-added, sustainable additives with potential applications as a filler in biopolymeric composites .
Chemical Modification of Biopolymers
Dihexylamine can be used in the chemical modification of biopolymers . This can enhance the properties of these materials, making them more suitable for various applications.
Thermal Stability Improvement
The incorporation of dihexylamine into lignin structure results in lignosulfonamides that have improved parameters of thermal stability compared to the raw material . This makes them potentially useful in applications that require materials with high thermal stability.
安全和危害
Dihexylamine is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to handle this product only in a closed system or provide appropriate exhaust ventilation . Personal protective equipment/face protection should be worn and contact with skin, eyes, or clothing should be avoided .
作用机制
Target of Action
Dihexylamine is a chemical compound with the linear formula [CH3(CH2)5]2NH . .
Mode of Action
For instance, some amines can act as inhibitors for certain enzymes .
Action Environment
The action, efficacy, and stability of Dihexylamine can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the rate of Dihexylamine nitrosation was found to be enhanced in the presence of micelles containing bile acid conjugates and lecithin .
属性
IUPAC Name |
N-hexylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXRABJBXYMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022009 | |
| Record name | Dihexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihexylamine is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dihexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
451 to 469 °F at 760 mmHg (NTP, 1992) | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
203 °F (NTP, 1992) | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 79 °F (NTP, 1992) | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.79 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
less than 0.1 mmHg at 68 °F (NTP, 1992) | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Dihexylamine | |
CAS RN |
143-16-8 | |
| Record name | DIHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dihexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHEXYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexanamine, N-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37ADA14ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Dihexylamine?
A1: Dihexylamine has a molecular formula of C12H27N and a molecular weight of 185.35 g/mol.
Q2: How can Dihexylamine be characterized spectroscopically?
A2: Dihexylamine can be identified using various spectroscopic techniques. For instance, gas chromatography/mass spectrometry (GC/MS) analysis can determine its presence in mixtures, like irradiated Dihexyloctanamide (DHOA). [] Additionally, Fourier transform infrared (FT-IR) spectroscopy can be used to confirm its identity. [, ]
Q3: Is Dihexylamine compatible with Polylactic acid (PLA)? What applications does this have?
A3: While Dihexylamine itself is not directly compatible with PLA, it can be used to modify cellulose nanocrystals, which can then be incorporated into PLA to improve its mechanical properties. This modification typically involves reacting Dihexylamine with cellulose nanocrystals in the presence of a solvent like Dimethyl sulfoxide (DMSO). [] Research suggests that water could be a viable alternative to DMSO for this modification process. []
Q4: How stable is Dihexylamine under radiolytic conditions?
A4: Dihexylamine is a degradation product of Dihexyloctanamide (DHOA) when exposed to gamma radiation. [, ] Interestingly, Dihexylamine, even when present as a degradation product, appears to have less impact on the extraction of Plutonium, Uranium, and certain fission products compared to the degradation products of Tri-n-butyl phosphate (TBP) under simulated PUREX process conditions. []
Q5: What role does Dihexylamine play in the synthesis of ultraviolet absorbers?
A5: Dihexylamine is a key reagent in the synthesis of the ultraviolet absorber 3-Dihexylaminoallylidenemalononitrile. This synthesis involves a two-step process where Dihexylamine first reacts with Propinol through an addition-oxidation reaction, and the resulting intermediate is then condensed with Malononitrile. []
Q6: Can Dihexylamine be used as a catalyst in organic reactions?
A6: Yes, Dihexylamine can act as a catalyst in specific organic reactions. For example, it has been shown to catalyze the Michael reaction between ethyl methyl malonate (EMME) and various amines under solvent-free conditions using microwave irradiation. This method has been shown to produce good yields of diethylmalonate analogues containing enamine groups. []
Q7: How does the alkyl chain length of Dihexylamine analogues impact their activity in nitrosation reactions?
A7: The rate of nitrosation of dialkylamines, including Dihexylamine, is significantly affected by the length of their alkyl chains. Research has demonstrated that the presence of microorganisms can enhance the nitrosation rate of Dihexylamine. [] The extent of this rate enhancement varies depending on the alkyl chain length, highlighting the role of hydrophobic interactions in the process. [] This effect is also observed in the presence of micelle-forming surfactants. []
Q8: Are there any known toxicological concerns regarding Dihexylamine?
A8: While this Q&A focuses on scientific research and not safety information, it's important to note that Dihexylamine can be harmful if swallowed or inhaled. It may also cause skin and eye irritation. Always consult appropriate safety data sheets before handling this chemical.
Q9: What analytical methods are used to quantify Dihexylamine?
A9: Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for quantifying Dihexylamine, especially in the context of analyzing degradation products. [] High-performance liquid chromatography (HPLC) can also be used, particularly when separating and quantifying Dihexylamine in the presence of other compounds, like hydroxychloroquine and its metabolites. []
Q10: Can Dihexylamine be detected in biological samples?
A10: While not specifically addressed in the provided research, Dihexylamine's presence as a degradation product in various systems suggests the need for analytical methods capable of detecting it in complex matrices, which could include biological samples. Appropriate extraction and analysis techniques would be necessary for this purpose.
Q11: What is known about the environmental fate and degradation of Dihexylamine?
A11: While specific information on Dihexylamine's environmental fate is limited in the provided research, its presence as a degradation product of DHOA indicates its potential persistence in the environment. Further investigation is needed to understand its degradation pathways and potential ecological effects.
Q12: How does Dihexylamine research intersect with other scientific disciplines?
A12: Dihexylamine research bridges various scientific disciplines. For example, its use in modifying materials like cellulose nanocrystals connects it to materials science and engineering. [] Its presence as a degradation product in radiolysis studies links it to nuclear chemistry and waste management. [, ] Additionally, its role in nitrosamine formation is relevant to food chemistry and potentially even cancer research. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)


